Ammipiridazini

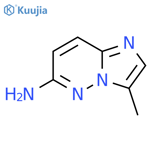

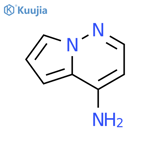

Aminopyridazines are a class of heterocyclic compounds that consist of a pyridazine ring with an amino group attached. These molecules exhibit diverse biological activities and have found applications in various fields, including medicinal chemistry and pharmacology.

Structurally, aminopyridazines feature a five-membered pyridazine ring fused to a six-membered nitrogen-containing aromatic ring. The presence of the amino group confers additional functional diversity, enabling these compounds to participate in multiple types of chemical reactions and binding interactions with biological targets.

In medicinal chemistry, aminopyridazines have been explored for their potential as inhibitors of various enzymes such as tyrosine kinases and phosphodiesterases. They also show promise in targeting ion channels and receptors, making them valuable candidates for the development of novel therapeutics.

These compounds are typically synthesized through multi-step organic synthesis reactions involving the use of precursors like pyridazine derivatives or amine reagents. The functionalization and derivatization strategies can further expand their structural complexity and improve their pharmacological properties.

Overall, aminopyridazines represent an interesting subclass of heterocycles with a wide range of potential applications in drug discovery and synthesis.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

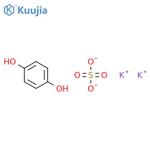

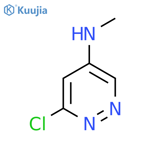

|

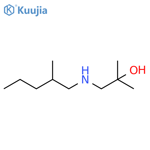

6-chloro-N-methylpyridazin-4-amine | 17645-08-8 | C5H6ClN3 |

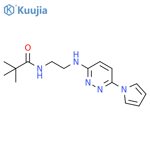

|

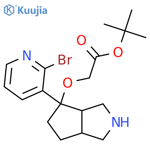

2,2-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)propanamide | 1428375-54-5 | C15H21N5O |

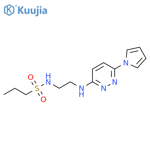

|

N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)propane-1-sulfonamide | 1428357-40-7 | C13H19N5O2S |

|

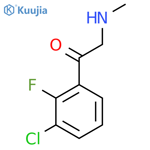

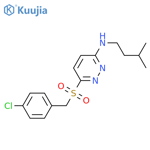

6-[(4-chlorophenyl)methanesulfonyl]-N-(3-methylbutyl)pyridazin-3-amine | 1040675-63-5 | C16H20ClN3O2S |

|

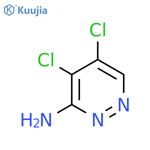

4,5-Dichloropyridazin-3-amine | 1351000-23-1 | C4H3Cl2N3 |

|

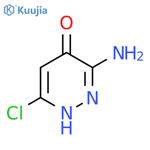

3-Amino-6-chloropyridazin-4-ol | 1361947-75-2 | C4H4ClN3O |

|

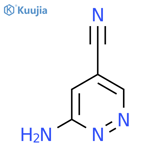

6-Aminopyridazine-4-carbonitrile | 1783718-58-0 | C5H4N4 |

|

3-Methylimidazo[1,2-b]pyridazin-6-amine | 1610021-22-1 | C7H8N4 |

|

pyrrolo[1,2-b]pyridazin-4-amine | 1313738-71-4 | C7H7N3 |

|

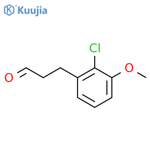

6-(oxan-4-yl)pyridazin-3-amine | 1426921-57-4 | C9H13N3O |

Letteratura correlata

-

Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171

-

2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

Fornitori consigliati

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati